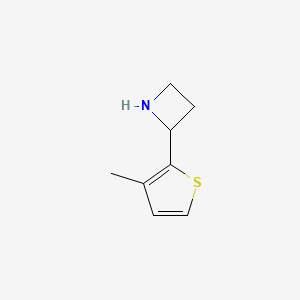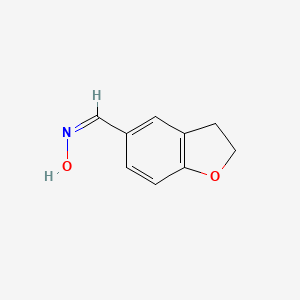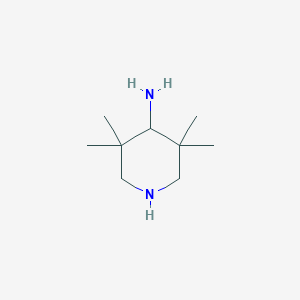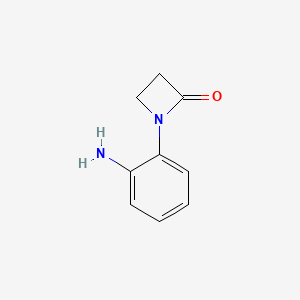
5-Ethylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with an ethyl group attached to the fifth position of the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylquinoxaline typically involves the condensation of o-phenylenediamine with an appropriate diketone or diethyl oxalate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between o-phenylenediamine and ethylglyoxal in ethanol under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free reactions to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions: 5-Ethylquinoxaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
科学的研究の応用
5-Ethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, fluorescent materials, and organic sensitizers for solar cells
作用機序
The mechanism of action of 5-Ethylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
類似化合物との比較
Quinoxaline: The parent compound with a similar structure but without the ethyl group.
5-Methylquinoxaline: Similar structure with a methyl group instead of an ethyl group.
6,7-Dimethylquinoxaline: Contains two methyl groups at the sixth and seventh positions.
Uniqueness: 5-Ethylquinoxaline is unique due to the presence of the ethyl group at the fifth position, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives .
特性
CAS番号 |
83570-43-8 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC名 |
5-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h3-7H,2H2,1H3 |
InChIキー |
NIRFTVJZLBIWCB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)

![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)








